molecular formula C19H18Cl2N2OS B371447 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one CAS No. 329779-74-0

2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-(2-methylpropyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B371447
CAS No.: 329779-74-0
M. Wt: 393.3g/mol
InChI Key: MVSRPMKPILUEBO-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazolinone, which is a class of organic compounds characterized by a 2-quinazolinone skeleton. This structure is a bicyclic compound that consists of a benzene ring fused to a quinazoline core .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in various synthesis processes. For instance, it's used in the oxidation of 3-methyl-2-sulfanylquinazolin-4(3H)-one to produce various derivatives, highlighting its role in complex chemical reactions (Lezina et al., 2012).
  • It also participates in regioselective reactions to produce linearly fused 2-halomethyl-2-methyl-5-oxo-8-(trifluoromethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolinium trihalides and related compounds, indicating its versatility in creating diverse molecular structures (Kut et al., 2020).

Molecular Structure Analysis

  • Studies have been conducted to understand its molecular structure, such as one examining 2-(4-Chlorophenyl)-3-{[(1E)-(4-chlorophenyl)methylene]amino}-2,3-dihydroquinazolin-4(1H)-one, providing insights into the structural dynamics of similar compounds (Butcher et al., 2007).

Antimicrobial Studies

  • Some derivatives have been synthesized for in vitro microbial studies, indicating potential antimicrobial applications. For example, compounds like 2-[2-(2,6-dichlorophenyl)amino]phenyl methyl-3-[(5-substituted phenyl)-1,5-dihydro-1H-pyrazol-3-yl-amino]-6-iodoquinazolin-4(3H) ones have been synthesized and evaluated for antibacterial and antifungal activity (Patel & Barat, 2010).

Synthesis of Novel Derivatives

  • Researchers have explored the synthesis of novel derivatives like 2-(4-Oxo-3,4- Dihydroquinazolin-2-Ylsulfinylmethyl)-3H-Quinazolin-4-One, which could lead to new applications in various fields of chemistry and pharmacology (Reddy et al., 2012).

Catalytic and Chemical Reactions

  • It is also studied in the context of catalytic reactions, like in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using sulfamic acid, demonstrating its utility in facilitating efficient chemical processes (Rostami & Tavakoli, 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Standard safety measures should be taken when handling any chemical compound, including wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions would depend on the results of initial studies on this compound. If it shows promising biological activity, it could be further optimized and studied in more complex biological models .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-3-(2-methylpropyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2OS/c1-12(2)10-23-18(24)15-5-3-4-6-17(15)22-19(23)25-11-13-7-8-14(20)9-16(13)21/h3-9,12H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSRPMKPILUEBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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